2'-Carboethoxy-3-(3-methylphenyl)propiophenone
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves palladium-catalyzed reactions, as described in the first paper. The paper discusses a reaction where 2-hydroxy-2-methylpropiophenone undergoes multiple arylation with aryl bromides in the presence of a palladium catalyst, leading to the formation of tetraarylethanes and diaryl isochromanones . Although this reaction does not directly pertain to the synthesis of 2'-Carboethoxy-3-(3-methylphenyl)propiophenone, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2'-Carboethoxy-3-(3-methylphenyl)propiophenone would consist of a propiophenone backbone with a carboethoxy group at the 2' position and a 3-methylphenyl group attached. The papers provided do not offer direct analysis of this molecule's structure, but the principles of molecular structure analysis would involve examining the functional groups present and their respective positions on the molecule, as well as the potential for intramolecular interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Carboethoxy-3-(3-methylphenyl)propiophenone would be influenced by its molecular structure. The presence of the carboethoxy group could affect the compound's solubility in organic solvents, while the aromatic rings could contribute to its UV/Vis absorption characteristics. The papers provided do not discuss the properties of this specific compound, but such properties are typically determined through experimental analysis including spectroscopy, chromatography, and melting point determination.
Future Directions
properties
IUPAC Name |
ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-3-22-19(21)17-10-5-4-9-16(17)18(20)12-11-15-8-6-7-14(2)13-15/h4-10,13H,3,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVVXADCZFGKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644064 | |
Record name | Ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboethoxy-3-(3-methylphenyl)propiophenone | |
CAS RN |
898790-49-3 | |
Record name | Ethyl 2-[3-(3-methylphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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